molecular formula C12H23NO3 B12589251 Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate CAS No. 650596-59-1

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate

Cat. No.: B12589251
CAS No.: 650596-59-1
M. Wt: 229.32 g/mol
InChI Key: LRYLTBTVNSLPCF-UHFFFAOYSA-N
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Description

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound is notable for its unique structure, which includes a butylamino group and a hydroxyhex-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate typically involves the reaction of ethyl acrylate with butylamine. The reaction is carried out under reflux conditions in an anhydrous ethanol solution. The mixture is heated to remove any evolving methanethiol, and the product is obtained as a yellowish oil .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the enoate moiety can be reduced to form a saturated ester.

    Substitution: The butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of a keto ester.

    Reduction: Formation of ethyl 3-(butylamino)-5-hydroxyhexanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with biological molecules, while the ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(sec-butylamino)propanoate
  • Ethyl acetate
  • Methyl butyrate

Uniqueness

Ethyl 3-(butylamino)-5-hydroxyhex-2-enoate is unique due to its combination of a butylamino group and a hydroxyhex-2-enoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

650596-59-1

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

ethyl 3-(butylamino)-5-hydroxyhex-2-enoate

InChI

InChI=1S/C12H23NO3/c1-4-6-7-13-11(8-10(3)14)9-12(15)16-5-2/h9-10,13-14H,4-8H2,1-3H3

InChI Key

LRYLTBTVNSLPCF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=CC(=O)OCC)CC(C)O

Origin of Product

United States

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